ARQ-171

Catalog No.
S548226
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ARQ-171

Product Name

ARQ-171

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ171; ARQ 171; ARQ-171

Description

The exact mass of the compound ARQ-171 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ARQ-171 is a small molecule classified as a second-generation E2F1 pathway activator, which has shown potential in the treatment of various cancers. By inducing the expression of E2F transcription factors, ARQ-171 plays a crucial role in regulating cell cycle progression and promoting apoptosis in cancer cells. Its molecular structure is characterized by the formula C18H22N4O, with a molecular weight of 314.4 g/mol, and it features multiple functional groups that contribute to its biological activity .

That are essential for its synthesis and biological activity:

  • Self-Condensation: The compound can be synthesized through self-condensation reactions involving its precursor, (S)-3-aminopyrrolidine-2,5-dione, often conducted in solvents like acetonitrile.
  • Substitution Reactions: Functional groups on ARQ-171 can be modified through substitution reactions to enhance its pharmacological properties.
  • Oxidation and Reduction: These reactions can alter the electronic properties of ARQ-171, potentially affecting its interaction with biological targets.

These reactions are critical for developing derivatives with improved efficacy against specific cancer types.

ARQ-171 exhibits significant antineoplastic activity primarily through its role as an E2F1 pathway activator. This mechanism leads to:

  • Cell Cycle Regulation: By activating E2F transcription factors, ARQ-171 promotes the transition from the G1 phase to the S phase of the cell cycle, facilitating DNA replication.
  • Induction of Apoptosis: The compound enhances apoptotic signaling pathways, which is particularly beneficial in targeting cancer cells that evade normal apoptotic processes.
  • Selective Cytotoxicity: ARQ-171 has shown selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .

The synthesis of ARQ-171 involves several steps:

  • Starting Materials: The synthesis begins with (S)-3-aminopyrrolidine-2,5-dione or L-asparagine methyl ester.
  • Reflux Conditions: The self-condensation reaction typically occurs under reflux conditions in acetonitrile or similar solvents.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

This multi-step synthesis allows for the generation of ARQ-171 with controlled purity and yield .

ARQ-171 is primarily researched for its applications in oncology as a therapeutic agent targeting various cancers. Its ability to activate the E2F1 pathway positions it as a potential treatment for tumors that rely on this pathway for growth and survival. Additionally, ongoing studies are exploring its use in combination therapies to enhance the effectiveness of existing cancer treatments .

Research into ARQ-171's interactions focuses on its binding affinity and selectivity towards E2F transcription factors. Key findings include:

  • Binding Affinity: Studies indicate that ARQ-171 has a high binding affinity for E2F1, which is crucial for its activation mechanism.
  • Selectivity: Preliminary data suggest that ARQ-171 selectively interacts with E2F1 over other related transcription factors, minimizing off-target effects and enhancing therapeutic efficacy.

These interaction studies are essential for understanding how ARQ-171 can be effectively utilized in clinical settings .

Several compounds exhibit similar mechanisms of action or structural features compared to ARQ-171. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
YLT-11PLK4 inhibitorHigh selectivity for PLK4 over other polo-like kinases
CentrinonePLK4 inhibitorDifferent chemical structure but similar target
RigosertibInhibits PLK1 and PLK4Broader spectrum of kinase inhibition

ARQ-171 stands out due to its specific activation of the E2F1 pathway, which is less common among these compounds, making it a unique candidate in cancer therapeutics .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: de Andrade CP, de Oliveira EC, Leal JS, de Almeida LL, de Castro LA, da Silva SC, Driemeier D. Report of outbreaks of classical scrapie in Dorper sheep and associated prion protein gene polymorphisms in affected flocks. Trop Anim Health Prod. 2015 May 21. [Epub ahead of print] PubMed PMID: 25995150.
2: Reis F, Kido RY, Mesquita JA, Oshima MM, Montenegro MA. Megalencephalic leukoencephalopathy with subcortical cysts (MLC) - a case with clinical and magnetic resonance imaging (MRI) dissociation. Arq Neuropsiquiatr. 2015 Feb;73(2):171-2. doi: 10.1590/0004-282X20140206. PubMed PMID: 25742591.
3: McGovern G, Martin S, Jeffrey M, Bellworthy SJ, Spiropoulos J, Green R, Lockey R, Vickery CM, Thurston L, Dexter G, Hawkins SA, González L. Influence of breed and genotype on the onset and distribution of infectivity and disease-associated prion protein in sheep following oral infection with the bovine spongiform encephalopathy agent. J Comp Pathol. 2015 Jan;152(1):28-40. doi: 10.1016/j.jcpa.2014.09.004. Epub 2014 Nov 27. PubMed PMID: 25435510.
4: Savarese LG, Ferreira-Neto GD, Herrero CF, Defino HL, Nogueira-Barbosa MH. Cauda equina redundant nerve roots are associated to the degree of spinal stenosis and to spondylolisthesis. Arq Neuropsiquiatr. 2014 Oct;72(10):782-7. PubMed PMID: 25337731.
5: Andrade-Silva SG, Caranti DA, Sallet JA, Leal LP, Leal AJ, Dâmaso AR. Age and gender may influence the results of Roux-en-Y gastric bypass? Metabolic syndrome parameters. Arq Gastroenterol. 2014 Jul-Sep;51(3):171-9. PubMed PMID: 25296075.
6: Greenlee JJ, Kunkle RA, Richt JA, Nicholson EM, Hamir AN. Lack of prion accumulation in lymphoid tissues of PRNP ARQ/ARR sheep intracranially inoculated with the agent of scrapie. PLoS One. 2014 Sep 18;9(9):e108029. doi: 10.1371/journal.pone.0108029. eCollection 2014. PubMed PMID: 25233232; PubMed Central PMCID: PMC4169493.
7: Secundo Junior JA, Santos MA, Faro GB, Soares CB, Silva AM, Secundo PF, Teixeira CK, Oliveira JL, Barreto Filho JA, Sousa AC. Left atrial volume index and prediction of events in acute coronary syndrome: Solar Registry. Arq Bras Cardiol. 2014 Oct;103(4):282-91. Epub 2014 Aug 13. English, Portuguese. Erratum in: Arq Bras Cardiol. 2014 Dec;103(6):546. PubMed PMID: 25119895; PubMed Central PMCID: PMC4206358.
8: Abreu JS, Lima JW, Diógenes TC, Siqueira JM, Pimentel NL, Gomes Neto PS, Abreu ME, Paes Júnior JN. Coronary flow velocity reserve during dobutamine stress echocardiography. Arq Bras Cardiol. 2014 Feb;102(2):134-42. Epub 2013 Dec 21. PubMed PMID: 24676368; PubMed Central PMCID: PMC3987342.
9: González L, Pitarch JL, Martin S, Thurston L, Simmons H, Acín C, Jeffrey M. Influence of polymorphisms in the prion protein gene on the pathogenesis and neuropathological phenotype of sheep scrapie after oral infection. J Comp Pathol. 2014 Jan;150(1):57-70. doi: 10.1016/j.jcpa.2013.10.001. Epub 2013 Oct 10. PubMed PMID: 24342584.
10: Dozza AL, Krymchantowski AV. Adherence to migraine treatment does not depend on the number of prescribed medications. Arq Neuropsiquiatr. 2013 Mar;71(3):171-3. PubMed PMID: 23563717.

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